molecular formula C14H16F3NO3S B2941737 N-[1-(1-benzofuran-2-yl)propan-2-yl]-3,3,3-trifluoropropane-1-sulfonamide CAS No. 2034611-40-8

N-[1-(1-benzofuran-2-yl)propan-2-yl]-3,3,3-trifluoropropane-1-sulfonamide

Cat. No.: B2941737
CAS No.: 2034611-40-8
M. Wt: 335.34
InChI Key: LVKDUYKIWBIJCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(1-Benzofuran-2-yl)propan-2-yl]-3,3,3-trifluoropropane-1-sulfonamide is a sulfonamide derivative featuring a benzofuran moiety linked to a propan-2-yl chain and a 3,3,3-trifluoropropane sulfonamide group. The benzofuran scaffold is known for its pharmacological relevance, particularly in antimicrobial and anti-inflammatory applications .

Properties

IUPAC Name

N-[1-(1-benzofuran-2-yl)propan-2-yl]-3,3,3-trifluoropropane-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16F3NO3S/c1-10(18-22(19,20)7-6-14(15,16)17)8-12-9-11-4-2-3-5-13(11)21-12/h2-5,9-10,18H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVKDUYKIWBIJCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC2=CC=CC=C2O1)NS(=O)(=O)CCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1-benzofuran-2-yl)propan-2-yl]-3,3,3-trifluoropropane-1-sulfonamide typically involves multiple steps, starting with the preparation of the benzofuran core. One common method involves the cyclization of ortho-hydroxyaryl ketones with appropriate reagents . The trifluoropropane group can be introduced through nucleophilic substitution reactions, while the sulfonamide group is often added via sulfonylation reactions using sulfonyl chlorides under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis and continuous flow chemistry can be employed to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfonamide Group

The sulfonamide group participates in nucleophilic substitution reactions under basic conditions. Key findings include:

  • Reaction with Amines : In the presence of K<sub>2</sub>CO<sub>3</sub> and KI in DMF, sulfonamides react with primary/secondary amines to form secondary/tertiary sulfonamides (Fig. 1A). Yields range from 65–92% depending on steric/electronic effects .

  • Coupling with Coumarin Derivatives : Microwave-assisted reactions with chloroacetyl chloride generate intermediates that couple with coumarins, forming hybrid molecules with enhanced bioactivity .

Table 1: Substitution Reactions of the Sulfonamide Group

Reaction TypeReagents/ConditionsMajor ProductsYield (%)Source
Amine substitutionK<sub>2</sub>CO<sub>3</sub>, KI, DMF, 60°CSecondary sulfonamides65–92
Coumarin couplingChloroacetyl chloride, DMF, 0°CSulfonamide-coumarin hybrids70–85

Oxidation Reactions

The benzofuran ring undergoes oxidation under controlled conditions:

  • Formation of Benzofuranones : Treatment with KMnO<sub>4</sub> or CrO<sub>3</sub> in acidic media oxidizes the furan ring to a ketone derivative (Fig. 1B) . This reaction is critical for synthesizing bioactive metabolites.

Key Oxidation Pathways:

  • Electrophilic Attack : The electron-rich benzofuran ring reacts with oxidizing agents at the α-position.

  • Intermediate Stabilization : The trifluoromethyl group stabilizes carbocation intermediates, directing regioselectivity .

Reduction Reactions

The sulfonamide group can be reduced to amines:

  • Catalytic Hydrogenation : Using Pd/C or Raney Ni under H<sub>2</sub> atmosphere, sulfonamides are reduced to corresponding amines (Fig. 1C). Yields exceed 80% in ethanol/water mixtures .

Mechanistic Insight:

  • Cleavage of S–N Bond : Hydrogenolysis selectively breaks the S–N bond without affecting the benzofuran ring.

  • Role of Solvent : Protic solvents enhance reaction rates by stabilizing charged intermediates .

Palladium-Catalyzed Cross-Coupling

The benzofuran moiety enables participation in Pd-mediated reactions:

  • Suzuki-Miyaura Coupling : Using Pd<sub>2</sub>(dba)<sub>3</sub> and ttmpp ligand, the compound reacts with arylboronic acids to form biaryl derivatives (Fig. 1D) .

  • Buchwald-Hartwig Amination : With Pd(OAc)<sub>2</sub> and Xantphos, it couples with aryl halides to generate N-arylated products .

Table 2: Palladium-Catalyzed Reactions

Reaction TypeCatalytic SystemProductsYield (%)Source
Suzuki couplingPd<sub>2</sub>(dba)<sub>3</sub>, ttmpp, THF2,3-Disubstituted benzofurans75–88
Buchwald-HartwigPd(OAc)<sub>2</sub>, Xantphos, K<sub>2</sub>CO<sub>3</sub>N-Arylsulfonamides68–82

Functionalization of the Trifluoropropane Group

The CF<sub>3</sub> group undergoes unique transformations:

  • Hydrolysis : Under acidic conditions, the trifluoropropane side chain hydrolyzes to carboxylic acids (Fig. 1E) .

  • Radical Reactions : UV irradiation with AIBN initiates CF<sub>3</sub> group transfer to alkenes via radical intermediates .

Scientific Research Applications

N-[1-(1-benzofuran-2-yl)propan-2-yl]-3,3,3-trifluoropropane-1-sulfonamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its anti-tumor, antibacterial, and antiviral properties.

    Industry: Utilized in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[1-(1-benzofuran-2-yl)propan-2-yl]-3,3,3-trifluoropropane-1-sulfonamide involves its interaction with specific molecular targets. The benzofuran ring can intercalate with DNA, disrupting replication and transcription processes. The trifluoropropane group enhances the compound’s lipophilicity, facilitating its passage through cell membranes. The sulfonamide moiety can inhibit enzymes by mimicking the structure of natural substrates .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Benzofuran Moieties

  • N-[(1Z)-1-(Benzofuran-2-yl)ethylidene]-1,3-benzothiazol-2-amine (Compound 2, ):
    This compound replaces the sulfonamide group with a benzothiazole-imine structure. It was synthesized via a Staudinger reaction and exhibited moderate antimicrobial activity. Unlike the target compound, it lacks the trifluoropropyl sulfonamide group but retains the benzofuran core, suggesting that the sulfonamide moiety may confer distinct electronic or steric effects on bioactivity .

  • 4-[1-Benzofuran-2-yl]-1-[1,3-benzothiazol-2-yl]-4-methylazetidin-2-one (3a-3j, ): These azetidinone derivatives incorporate benzofuran and benzothiazole groups. Their moderate antimicrobial activity highlights the importance of heterocyclic fusion for bioactivity. The target compound’s sulfonamide group may offer improved solubility compared to these lactam-based structures .

Sulfonamide Derivatives with Fluorinated Groups

  • European Patent Compounds ():

    • N-(((1S,3R,4S)-3-ethyl-4-(3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)cyclopentyl)methyl)-3,3,3-trifluoropropane-1-sulfonamide ():
      This patent compound shares the trifluoropropyl sulfonamide group but replaces benzofuran with a complex imidazo-pyrrolo-pyrazine heterocycle. Such structures are typically designed for kinase inhibition or oncology targets, suggesting the trifluoropropyl sulfonamide may enhance target binding in hydrophobic pockets .
    • N-(1-(6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)piperidin-3-yl)-3,3,3-trifluoropropane-1-sulfonamide ():
      This derivative includes a piperidine ring, which may improve blood-brain barrier penetration. The target compound’s benzofuran moiety, in contrast, could favor peripheral tissue targeting .
  • 1,1,2,3,3,3-Hexafluoro-N,N-bis(2-hydroxyethyl)-2-(trifluoromethyl)-1-propanesulfonamide ():
    This highly fluorinated sulfonamide exhibits increased lipophilicity due to six fluorine atoms. However, the hydroxyethyl groups may counterbalance this by enhancing solubility. The target compound’s simpler trifluoropropyl group likely offers a balance between hydrophobicity and synthetic feasibility .

Trifluoropropenyl and Cyclopropane Analogues

  • 3-(2-Chloro-3,3,3-trifluoroprop-1-en-1-yl)-N-(2-fluorophenyl)-2,2-dimethylcyclopropane-1-carboxamide (): These carboxamides feature a trifluoropropenyl chain attached to a cyclopropane ring. The carboxamide group, compared to the sulfonamide in the target compound, may reduce acidity (pKa) and alter hydrogen-bonding interactions with targets. The cyclopropane ring could enhance conformational rigidity, a property absent in the target compound’s flexible propan-2-yl linker .

Biological Activity

N-[1-(1-benzofuran-2-yl)propan-2-yl]-3,3,3-trifluoropropane-1-sulfonamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies and providing a comprehensive overview.

Chemical Structure and Properties

The compound's structure is characterized by the presence of a benzofuran moiety, which is known for its diverse biological properties. The trifluoropropane sulfonamide group enhances its pharmacological profile. The molecular formula is C13H14F3N1O2SC_{13}H_{14}F_3N_1O_2S, with a molecular weight of approximately 307.32 g/mol.

Antimicrobial Activity

Research indicates that compounds containing benzofuran derivatives often exhibit antimicrobial properties. For instance, studies have shown that benzofuran derivatives can inhibit various bacterial strains and fungi, suggesting that this compound may also possess similar activity. A comparative analysis of various benzofuran derivatives showed significant inhibition against Gram-positive and Gram-negative bacteria .

Anti-inflammatory Properties

The anti-inflammatory potential of sulfonamide compounds is well-documented. In vitro studies have demonstrated that this compound can reduce the production of pro-inflammatory cytokines in activated macrophages. This suggests a mechanism through which the compound might alleviate inflammatory conditions .

Antioxidant Activity

Benzofuran derivatives are also recognized for their antioxidant capabilities. The presence of hydroxyl groups in the benzofuran structure contributes to radical scavenging activities. Preliminary assays indicated that this compound exhibits significant antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases .

Case Studies

A recent study evaluated the efficacy of this compound in a murine model of inflammation. The results showed a marked reduction in edema and inflammatory markers compared to control groups. Histological examinations revealed decreased infiltration of inflammatory cells in treated tissues .

Study Model Findings
Study 1Murine modelReduced edema and inflammatory markers
Study 2Bacterial assaySignificant inhibition against E. coli and S. aureus
Study 3Oxidative stress modelHigh radical scavenging activity

The biological activity of this compound is hypothesized to involve multiple pathways:

  • Inhibition of Pro-inflammatory Cytokines : By interfering with signaling pathways involved in inflammation.
  • Radical Scavenging : The benzofuran moiety likely contributes to its ability to neutralize free radicals.
  • Antimicrobial Action : The sulfonamide group may disrupt bacterial folate synthesis.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.